1-Butyl-3-ethylimidazolium bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

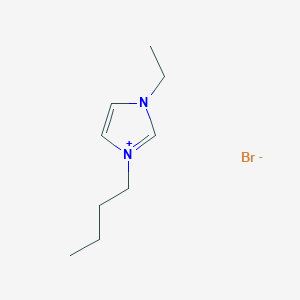

1-Butyl-3-ethylimidazolium bromide is an ionic liquid, a type of salt that remains in a liquid state at relatively low temperatures. It is composed of a 1-butyl-3-ethylimidazolium cation and a bromide anion. This compound is known for its unique physicochemical properties, such as low volatility, high thermal stability, and excellent solubility in various solvents .

Mechanism of Action

Target of Action

1-Butyl-3-ethylimidazolium bromide is an ionic liquid that has been shown to interact with proteins . In particular, it has been found to have effects on α-chymotrypsin, a key enzyme involved in protein digestion .

Mode of Action

The compound interacts with its targets through electrostatic interactions . It has been observed that this compound can offset the deleterious action of 1-butyl-3-methylimidazolium iodide on α-chymotrypsin at lower concentrations . At higher concentrations, its stabilizing action turns into a deleterious action .

Biochemical Pathways

It is known that the compound can influence the structure and function of proteins, potentially affecting various biochemical pathways that these proteins are involved in .

Pharmacokinetics

It has been noted that the compound has a lower melting point, lower viscosity, and higher conductivity compared to 1-butyl-3-methylimidazolium bromide . These properties could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of the action of this compound is its impact on protein structure and function. At lower concentrations, it can offset the deleterious action of other compounds on proteins, while at higher concentrations, it can have a destabilizing effect .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound’s effects on proteins can vary depending on the concentration of the compound . Additionally, the compound’s properties, such as its melting point, viscosity, and conductivity, can be influenced by temperature .

Biochemical Analysis

Biochemical Properties

It has been observed that the ethyl group on the N3 imidazolium atom leads to considerably weaker hydration of the 1-Butyl-3-ethylimidazolium cation compared to 1-butyl-3-methylimidazolium cation . This suggests that 1-Butyl-3-ethylimidazolium bromide may interact differently with enzymes, proteins, and other biomolecules.

Molecular Mechanism

It is proposed that the properties of this compound are related to the cation-anion interactions within ionic liquids

Temporal Effects in Laboratory Settings

It has been observed that this compound has a lower viscosity and higher conductivity compared to 1-butyl-3-methylimidazolium based ionic liquid , which may influence its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butyl-3-ethylimidazolium bromide can be synthesized through a quaternization reaction. The process involves reacting 1-ethylimidazole with 1-bromobutane under controlled conditions. The reaction typically takes place in an organic solvent such as acetonitrile or acetone, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other purification techniques .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-Butyl-3-ethylimidazolium bromide undergoes various chemical reactions, including:

Substitution Reactions: The bromide anion can be substituted with other anions through ion exchange reactions.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Complexation: It can form complexes with metal ions, which can be useful in catalysis.

Common Reagents and Conditions

Substitution Reactions: Common reagents include silver salts of the desired anion (e.g., silver nitrate for nitrate substitution).

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Complexation: Metal salts like copper sulfate or nickel chloride are used to form complexes.

Major Products Formed

Substitution Reactions: The major products are ionic liquids with different anions.

Oxidation and Reduction: The products depend on the specific redox reaction but can include various oxidized or reduced forms of the compound.

Complexation: Metal complexes with unique catalytic properties.

Scientific Research Applications

1-Butyl-3-ethylimidazolium bromide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

- 1-Butyl-3-methylimidazolium bromide

- 1-Ethyl-3-methylimidazolium bromide

- 1-Octyl-3-butylimidazolium bromide

Comparison

1-Butyl-3-ethylimidazolium bromide is unique due to its lower melting point, lower viscosity, and higher conductivity compared to 1-butyl-3-methylimidazolium bromide. These properties make it more suitable for applications requiring high ionic mobility and low viscosity .

Properties

IUPAC Name |

1-butyl-3-ethylimidazol-1-ium;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N2.BrH/c1-3-5-6-11-8-7-10(4-2)9-11;/h7-9H,3-6H2,1-2H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMVBZHUKCWZHH-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CN(C=C1)CC.[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-4-carboxylic acid](/img/structure/B6359486.png)

![6-Bromo-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B6359504.png)

![2,6-Bis-[1-(2,3-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6359516.png)